molecular formula C9H7NO2 B8561959 2-Phenyl-5(2H)-oxazolone

2-Phenyl-5(2H)-oxazolone

Cat. No. B8561959
M. Wt: 161.16 g/mol
InChI Key: GKMZUVIRWPXJKY-UHFFFAOYSA-N
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Patent
US06004994

Procedure details

A mixture of 80 g of hippuric acid and 400 ml of acetic anhydride is heated at 70° C. for two hours. The solution is then brought to ambient temperature and the acetic anhydride is evaporated off under vacuum. The residue is taken up into petroleum ether and crystallises. The crystals are filtered off with suction and washed with petroleum ether and with ethanol to give 25 g of 2-phenyl-5-oxazolone as crystals of melting point 90° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O>C(OC(=O)C)(=O)C>[C:6]1([CH:4]2[N:3]=[CH:2][C:1](=[O:12])[O:13]2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then brought to ambient temperature
CUSTOM
Type
CUSTOM
Details
the acetic anhydride is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
crystallises
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
WASH
Type
WASH
Details
washed with petroleum ether and with ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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